N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide

Catalog No.
S1747711
CAS No.
497060-23-8
M.F
C13H11N3O3S2
M. Wt
321.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-t...

CAS Number

497060-23-8

Product Name

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide

IUPAC Name

N-[[(4-hydroxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide

Molecular Formula

C13H11N3O3S2

Molecular Weight

321.4g/mol

InChI

InChI=1S/C13H11N3O3S2/c17-9-5-3-8(4-6-9)11(18)15-16-13(20)14-12(19)10-2-1-7-21-10/h1-7,17H,(H,15,18)(H2,14,16,19,20)

InChI Key

WOYGPOJNRRXKKS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O

solubility

42.4 [ug/mL]

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)O

Medicinal Chemistry

  • Thiophene: This five-membered aromatic ring containing sulfur is present in many bioactive molecules, including some with anti-inflammatory and anti-cancer properties .
  • Hydrazinocarbonyl moiety: This functional group can participate in hydrogen bonding and form complexes with metal ions, which might be relevant for enzyme inhibition or other biological processes .
  • 4-hydroxybenzoyl group: The presence of a hydroxyl group on the benzoyl ring can influence solubility and hydrogen bonding interactions, potentially affecting the molecule's biological activity.

Material Science

The thiophene and the amide groups in N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide suggest potential for applications in material science. Here are some areas for exploration:

  • Organic semiconductors: Thiophene derivatives are known for their semiconducting properties . The presence of the amide group might influence conductivity or other properties.
  • Crystal engineering: The molecule's structure could allow for self-assembly into specific crystal arrangements with interesting properties based on hydrogen bonding interactions.

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide is a complex organic compound characterized by its unique structural features. It contains a hydrazine moiety linked to a 4-hydroxybenzoyl group and a thiophenecarboxamide structure. The molecular formula for this compound is C13H12N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure suggests potential reactivity and biological activity due to the presence of functional groups such as the hydrazine and thiophene rings.

The chemical reactivity of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide can be attributed to its functional groups. Key reactions may include:

  • Hydrazone Formation: The hydrazine group can react with aldehydes or ketones to form hydrazones.
  • Thioester Formation: The carbothioyl group can participate in thioester formation with various electrophiles.
  • Nucleophilic Substitution: The thiophene ring may undergo nucleophilic substitution reactions due to its electron-rich nature.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, leading to the release of 4-hydroxybenzoic acid and other products.

These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide exhibits significant biological activities, which may include:

  • Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures possess antibacterial and antifungal activities, potentially making this compound useful in pharmaceutical applications.
  • Antioxidant Activity: The presence of hydroxyl groups is often associated with antioxidant properties, which could contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Compounds containing thiophene and hydrazine derivatives have been reported to exhibit anti-inflammatory effects, indicating potential therapeutic applications.

Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide can be achieved through several methods:

  • Condensation Reaction: A condensation reaction between 4-hydroxybenzoyl hydrazine and thiophenecarboxylic acid can yield the desired product. This typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol.
  • Thioamide Formation: The introduction of a thioamide group can be accomplished by treating a suitable amine with carbon disulfide followed by hydrolysis.
  • Functional Group Modifications: Subsequent modifications can be performed on the synthesized compound to enhance its biological activity or solubility.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could lead to derivatives with enhanced properties.

N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, this compound could serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Its antimicrobial properties may also extend to agricultural applications as a fungicide or bactericide.
  • Material Science: The unique structural attributes could allow for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide are essential for understanding its mechanism of action. Key areas of focus include:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its biological functions and therapeutic potential.
  • Enzyme Inhibition Assays: Assessing whether this compound inhibits specific enzymes related to disease pathways could reveal its utility as a drug candidate.
  • Cellular

Several compounds share structural similarities with N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide. These include:

Compound NameStructural FeaturesBiological Activity
N-{[2-(3-hydroxybenzoyl)hydrazino]carbothioyl}-3-thiophenecarboxamideSimilar hydrazine and thiophene structureAntimicrobial
N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamideMethoxy substitution on benzeneAntioxidant
N-{[2-(4-nitrobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamideNitro group on benzenePotential anticancer

These compounds illustrate variations in substituents that can influence biological activity, highlighting the uniqueness of N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide in terms of its specific hydroxyl functionality which may enhance its reactivity and bioactivity compared to others.

XLogP3

2.8

Dates

Last modified: 08-15-2023

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